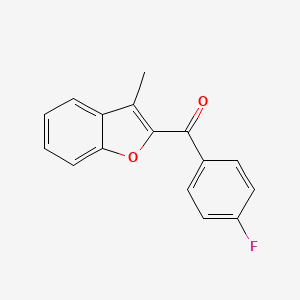
2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid is a chemical compound . It is part of the indole family, which is a significant heterocyclic system in natural products and drugs . Indoles are important types of molecules and natural products and play a main role in cell biology .
Synthesis Analysis
Indole derivatives are synthesized in a variety of ways. For instance, the Fischer indole synthesis involves the reaction of a cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux in methanol . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .Molecular Structure Analysis
Indole is also known as benzopyrrole which contains a benzenoid nucleus and has 10 π-electrons (two from lone pair on nitrogen and double bonds provide eight electrons) which makes them aromatic in nature . Similar to the benzene ring, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. which created interest among researchers to synthesize a variety of indole derivatives .Applications De Recherche Scientifique
Environmental Science and Toxicology
- Fluorinated Alternatives and Environmental Impact : Research on the occurrence and distribution of fluorinated alternatives, such as HFPO-DA, in surface waters has shown distinct differences among various areas, indicating the impact of industrial discharges and the need for monitoring these substances due to their persistence and potential toxicity (Heydebreck et al., 2015).
Analytical Chemistry
- Mobile Phase Modifiers for LC-MS Analysis : The use of fluorinated alcohols, including hexafluoroisopropanol (HFIP), has been noted for improving the LC-MS analysis of oligonucleotides, offering insights into the choice of fluorinated alcohol based on the ion-pairing agent used (Basiri et al., 2016).
Organic Synthesis
- Synthesis of Fluorinated Compounds : The synthesis of difluoroalkylamine and α-fluoro enamine from F-propene and dialkylamines has been explored, highlighting the use of these reaction products as fluorinating agents for alcohols and carboxylic acids (Takaoka et al., 1979).
- Enantioselective Friedel-Crafts Alkylation : The enantioselective Friedel-Crafts alkylation of indoles with alpha,beta-unsaturated acyl phosphonates has been facilitated by chiral phosphoric acid, producing methyl 3-(indol-3-yl)propanoates with high yields and enantioselectivities, showcasing a method for constructing chiral centers (Bachu & Akiyama, 2010).
Materials Science
- Organic Sensitizers for Solar Cells : The engineering of organic sensitizers for solar cell applications, involving the synthesis of novel compounds and their evaluation in terms of photovoltaic performance, highlights the role of fluorinated compounds in enhancing the efficiency of solar energy conversion (Kim et al., 2006).
Mécanisme D'action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in a way that can lead to a variety of biological activities . The interaction often involves the indole nucleus, which is a part of the compound, binding to the target receptors .
Biochemical Pathways
Indole derivatives are known to impact a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways often involve the targets that the indole derivatives bind to, leading to downstream effects that result in the observed biological activities .
Result of Action
Given the broad-spectrum biological activities of indole derivatives, the effects could potentially involve changes in cellular processes and functions .
Orientations Futures
Propriétés
IUPAC Name |
2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO2/c1-7-9(6-12(13,14)11(16)17)8-4-2-3-5-10(8)15-7/h2-5,15H,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKNZSABTJKKAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC(C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-difluoro-3-(2-methyl-1H-indol-3-yl)propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(3-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-3-oxopropyl)-6-thioxo-6,7-dihydro-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B2784605.png)
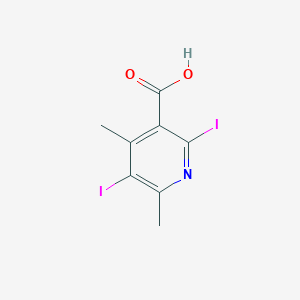
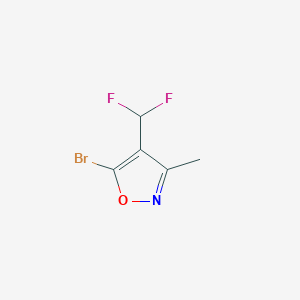

![6-Isopropyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2784611.png)
![8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2784612.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)propanamide](/img/structure/B2784613.png)
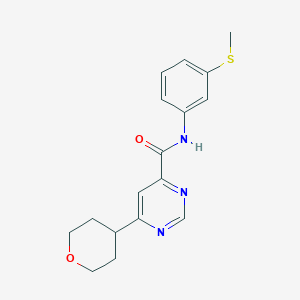
![2-[(2-Chlorophenyl)methyl]-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784617.png)
![1-[(2-Chlorophenyl)methyl]-2-ethylsulfonylbenzimidazole](/img/structure/B2784618.png)
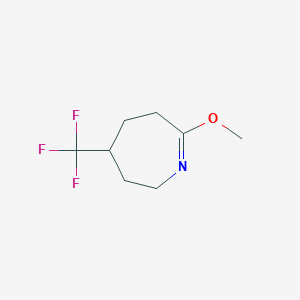
![N-(4-methylphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamide](/img/structure/B2784623.png)
![3-Propan-2-yl-4-[2-(trifluoromethoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B2784626.png)
